Cas no 2171782-58-2 (4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

2171782-58-2 structure
Nome del prodotto:4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171782-58-2
- EN300-1540796
-
- Inchi: 1S/C25H25N3O6/c1-14-15(2)28-34-24(14)27-23(31)21(11-12-22(29)30)26-25(32)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-13H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)
- Chiave InChI: XVZKTKJCZCCSER-UHFFFAOYSA-N
- Sorrisi: O(C(NC(C(NC1=C(C)C(C)=NO1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 463.17433553g/mol
- Massa monoisotopica: 463.17433553g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 9
- Complessità: 726
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 131Ų
- XLogP3: 3.4
4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540796-0.05g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1540796-1.0g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1540796-0.1g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1540796-5.0g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1540796-10000mg |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1540796-0.5g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1540796-250mg |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1540796-0.25g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1540796-10.0g |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1540796-2500mg |
4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171782-58-2 | 2500mg |
$6602.0 | 2023-09-26 |
4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Letteratura correlata
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
2171782-58-2 (4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) Prodotti correlati
- 93-00-5(6-Amino-2-naphthalenesulfonic Acid)
- 1805435-75-9(Methyl 3-aminomethyl-2-cyano-6-(difluoromethyl)benzoate)
- 2165593-71-3(N-[(1R,2R)-2-Fluorocyclopentyl]-4-methylaniline)
- 2138342-77-3(1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)
- 1805355-21-8(Methyl 2-cyano-3-(difluoromethyl)-5-fluoropyridine-4-acetate)
- 2228472-61-3(2-2-fluoro-3-(trifluoromethyl)phenyl-1-methylpiperazine)
- 94856-25-4(Aberchrome 670)
- 1341362-19-3(2-(3-fluorophenyl)-2-methyloxirane)
- 1548378-92-2(2,2-difluoro-2-(pyrazin-2-yl)ethan-1-amine)
- 1567523-04-9(3-(dimethylamino)methylidenecyclohexane-1,2-dione)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
